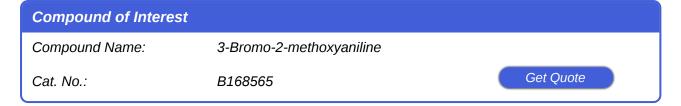


Comparative study of 3-Bromo-2-methoxyaniline and 4-Bromo-2-methoxyaniline

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A Comparative Analysis of **3-Bromo-2-methoxyaniline** and 4-Bromo-2-methoxyaniline for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the isomeric compounds **3-Bromo-2-methoxyaniline** and **4-Bromo-2-methoxyaniline**, which are valuable building blocks in organic synthesis and drug discovery. The comparison covers their physicochemical properties, synthesis, reactivity, and potential applications, supported by available data.

Introduction

3-Bromo-2-methoxyaniline and 4-Bromo-2-methoxyaniline are substituted aniline derivatives that serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals. The position of the bromine atom on the aromatic ring significantly influences the chemical reactivity and physical properties of these isomers, making a comparative understanding essential for their effective utilization in research and development. 4-Bromo-2-methoxyaniline, for instance, is used as a reagent in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors[1]. Both isomers are recognized as important biochemical reagents in life science research[2].

Physicochemical Properties

The placement of the bromine substituent, either meta or para to the amino group, results in distinct physicochemical properties. These differences can affect solubility, crystal packing, and interaction with biological targets. A summary of their key properties is presented below.



Property	3-Bromo-2-methoxyaniline	4-Bromo-2-methoxyaniline
CAS Number	116557-46-1[3][4][5]	59557-91-4[6][7]
Molecular Formula	C7H8BrNO[3][5][8]	C7H8BrNO[6][7]
Molecular Weight	202.05 g/mol [3][5][8]	202.05 g/mol [6][7]
Appearance	Solid, or Light yellow to Brown clear liquid[5][8]	White to Light gray to Light yellow powder/crystal[7][9]
Melting Point	Not specified	56.5 - 61.0 °C[9][10]
Purity	≥98%[3][5]	>98.0% (GC)[7][9]
Synonyms	3-Bromo-o-anisidine, 2-Amino- 6-bromoanisole[3]	4-Bromo-o-anisidine, 2-Amino- 5-bromoanisole[7][9][11]
Topological Polar Surface Area (TPSA)	35.25 Ų[3]	35.3 Ų[6]
logP	2.04[3]	1.9[6]

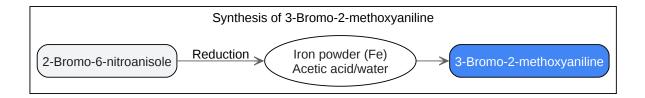
Synthesis and Reactivity

The synthetic routes to **3-Bromo-2-methoxyaniline** and 4-Bromo-2-methoxyaniline differ based on the desired regioselectivity of bromination. The amino and methoxy groups are ortho, para-directing activators, which makes direct bromination of 2-methoxyaniline challenging to control for the synthesis of the 3-bromo isomer.

Synthesis of 3-Bromo-2-methoxyaniline

A common route for the synthesis of **3-Bromo-2-methoxyaniline** involves the reduction of a pre-functionalized nitrobenzene precursor. This strategy allows for precise placement of the bromine atom.



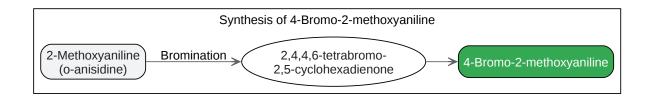


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Synthesis of 3-Bromo-2-methoxyaniline.

Synthesis of 4-Bromo-2-methoxyaniline

4-Bromo-2-methoxyaniline is synthesized by the direct bromination of 2-methoxyaniline. The para position is sterically more accessible and electronically favored for electrophilic substitution.



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Synthesis of 4-Bromo-2-methoxyaniline.

Experimental Protocols Synthesis of 3-Bromo-2-methoxyaniline[4]

- Reaction Setup: In a suitable reaction vessel, combine 1-bromo-2-methoxy-3-nitrobenzene (20.1 g, 86.6 mmol) and iron powder (33.4 g, 598 mmol).
- Solvent Addition: Add a solvent mixture of acetic acid and water (1:1, 600 mL).
- Heating: Heat the reaction mixture to 80 °C.



- Reaction Time: Maintain the temperature for 1.5 hours.
- Work-up:
 - Cool the mixture to room temperature and filter.
 - Wash the filtered solid with ethyl acetate and water.
 - Combine the organic layers and wash with saturated aqueous NaHCO₃.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate = 20:1 to 10:1) to yield **3-bromo-2-methoxyaniline** as a yellow solid.

Synthesis of 4-Bromo-2-methoxyaniline[12]

- Reaction Setup: Dissolve 2-Methoxyaniline (o-anisidine) (15 g, 0.122 mol) in 250 ml of methylene chloride in a reaction vessel.
- Cooling: Chill the solution to -10 °C.
- Reagent Addition: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol), ensuring the temperature remains below -5 °C.
- Warming: Allow the reaction to warm to room temperature.
- Work-up:
 - Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml).
 - Wash with water (2 x 25 ml).
 - Dry the organic layer over magnesium sulfate and evaporate to dryness.
- Purification: Purify the product on a silica gel column, eluting with methylene chloride to give the title compound.



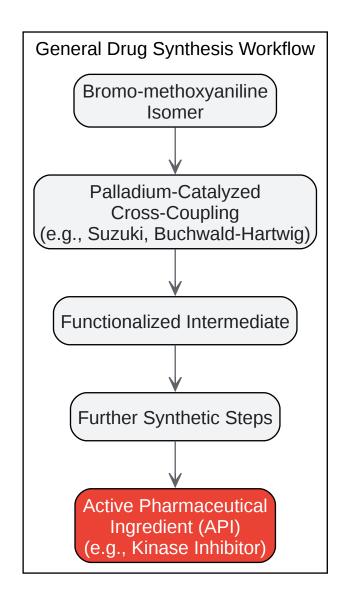
Applications in Drug Development

Bromoanilines are versatile intermediates in medicinal chemistry, often utilized in coupling reactions to construct complex molecular scaffolds.

Role in Kinase Inhibitor Synthesis

4-Bromo-2-methoxyaniline has been specifically mentioned as a reagent for synthesizing 3,5-diamino-1,2,4-triazole ureas, which act as potent anaplastic lymphoma kinase (ALK) inhibitors[1]. The bromine atom serves as a handle for further functionalization, typically through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, to build the final inhibitor structure. While direct biological activity data for **3-Bromo-2-methoxyaniline** is less reported in the provided search results, its structural similarity suggests potential as a building block for similar applications.





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Use of Bromo-methoxyanilines in Synthesis.

Safety and Handling

Both isomers are associated with hazards and require appropriate handling.

- **3-Bromo-2-methoxyaniline**: Labeled as harmful if swallowed (H302)[8] and toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).
- 4-Bromo-2-methoxyaniline: Considered harmful if swallowed (H302), may cause an allergic skin reaction (H317), and is toxic to aquatic life with long-lasting effects (H411)[6]. Another



source indicates it is toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331), causes skin irritation (H315), and causes serious eye irritation (H319)[9].

Standard personal protective equipment, including gloves, lab coats, and eye protection, should be used when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromo-2-methoxyaniline and 4-Bromo-2-methoxyaniline, while isomeric, exhibit notable differences in their synthesis and physical properties. The 4-bromo isomer is more readily synthesized via direct bromination and has documented applications in the development of kinase inhibitors. The 3-bromo isomer requires a more controlled synthetic strategy to achieve the desired regiochemistry. The choice between these two isomers will depend on the specific synthetic route and the desired substitution pattern of the final target molecule. Both compounds are valuable tools for medicinal chemists, offering a platform for the construction of novel therapeutics.

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